4-(2-Methoxyethyl)oct-1-yne
Description
Structure
3D Structure
Properties
CAS No. |
61753-75-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-(2-methoxyethyl)oct-1-yne |
InChI |
InChI=1S/C11H20O/c1-4-6-8-11(7-5-2)9-10-12-3/h2,11H,4,6-10H2,1,3H3 |
InChI Key |
YVDMVUPDTMWTNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCOC)CC#C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 4 2 Methoxyethyl Oct 1 Yne
Retrosynthetic Analysis of 4-(2-Methoxyethyl)oct-1-yne
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the analysis involves identifying key bond disconnections that lead to logical precursors. The primary disconnection points are the carbon-carbon bonds that form the octyl chain and the bond connecting the methoxyethyl group.
A primary retrosynthetic disconnection can be made at the C4-C5 bond of the octyl chain. This suggests an alkylation of a smaller acetylide with a suitable alkyl halide. Another key disconnection is at the C4-C(CH2CH2OCH3) bond, which points towards the reaction of an organometallic reagent derived from an octyne precursor with a methoxyethyl halide or equivalent electrophile. A third approach involves disconnecting the terminal alkyne, suggesting the formation of the triple bond as a late-stage step from a corresponding dihalide or alkene. libretexts.orgmasterorganicchemistry.com
These disconnections lead to several potential starting materials, including:
Classical and Modern Synthetic Routes to this compound
Several synthetic strategies can be employed to construct this compound, leveraging both classical and modern organic chemistry reactions.
Alkyne Formation Strategies
The formation of the terminal alkyne is a critical step in many synthetic routes. A common method is the dehydrohalogenation of a vicinal or geminal dihalide. libretexts.orgmasterorganicchemistry.com This typically involves treating a dihalo-octane derivative with a strong base like sodium amide (NaNH2) in liquid ammonia (B1221849) to induce a double elimination reaction. libretexts.orgyoutube.com Another approach is the reaction of an organometallic acetylide with a suitable electrophile. For instance, the lithium or sodium salt of acetylene (B1199291) can be reacted with a haloalkane to form a longer alkyne chain. youtube.com
Modern methods for alkyne synthesis include transition-metal catalyzed cross-coupling reactions, such as the Sonogashira coupling, although this is more commonly used for the synthesis of internal alkynes.
Elaboration of the Methoxyethyl Moiety
The methoxyethyl group can be introduced in several ways. One common method is through the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then reacts with a methyl halide or sulfate. In the context of synthesizing this compound, this would involve a precursor with a hydroxyethyl (B10761427) group at the 4-position.
Alternatively, the entire methoxyethyl group can be introduced as a single unit. This can be achieved by reacting an organometallic intermediate with 1-bromo-2-methoxyethane or a similar electrophile. For example, a Grignard reagent or an organolithium species formed at the 4-position of an octyne derivative could be used.
Construction of the Octyl Carbon Chain
The eight-carbon chain can be assembled through various carbon-carbon bond-forming reactions. One strategy involves the alkylation of a smaller alkyne. For instance, the acetylide of 1-hexyne could be reacted with a suitable two-carbon electrophile. Conversely, the acetylide of a smaller alkyne like propyne (B1212725) could be alkylated with a five-carbon electrophile.
Grignard reactions and other organometallic additions to carbonyl compounds are also powerful tools for building the carbon skeleton. For example, the addition of a propargyl Grignard reagent to an aldehyde or ketone can form a secondary or tertiary alcohol, which can then be further manipulated to achieve the desired octyl chain. youtube.com
Stereochemical Considerations in the Synthesis of Derivatives
While this compound itself is achiral, its derivatives can contain stereocenters. The introduction of chirality often occurs during the synthesis of the carbon skeleton or the functionalization of the alkyne. For instance, if a ketone is used as an electrophile in a Grignard reaction to construct the octyl chain, a chiral center will be created at the resulting alcohol. youtube.com
The stereochemical outcome of such reactions can be controlled through the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation or reduction of a ketone precursor can lead to the formation of a specific enantiomer of an alcohol derivative. researchgate.net Similarly, the use of chiral ligands in transition-metal catalyzed reactions can induce stereoselectivity.
The alkyne itself can be a precursor to stereodefined alkenes through stereoselective reduction. For example, reduction with sodium in liquid ammonia (a dissolving metal reduction) typically affords the trans-alkene, while catalytic hydrogenation using Lindlar's catalyst yields the cis-alkene.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.gov This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.
Key areas for implementing green chemistry in this synthesis include:
For instance, a greener synthesis might favor a one-pot reaction where multiple steps are carried out in the same vessel, minimizing waste and purification steps. deepdyve.com The use of solid-supported catalysts can also simplify purification and allow for catalyst recycling.
Data Tables
Table 1: Comparison of Synthetic Strategies for Alkyne Formation
| Strategy | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Dehydrohalogenation | Dihaloalkane, NaNH2/NH3 | Well-established, reliable for terminal alkynes. libretexts.org | Requires strong base, cryogenic conditions. youtube.com |
| Alkylation of Acetylide | Terminal alkyne, n-BuLi, Alkyl halide | Versatile for building carbon chains. | Requires anhydrous conditions, strong base. |
Table 2: Green Chemistry Considerations
| Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Catalysis | Use of transition-metal catalysts for C-C bond formation. | Reduced waste, milder reaction conditions. deepdyve.com |
| Alternative Solvents | Use of water or ionic liquids instead of chlorinated solvents. researchgate.net | Reduced toxicity and environmental impact. |
| Atom Economy | Favoring addition reactions over substitution or elimination. | Higher efficiency, less waste. |
Compound Names Mentioned in this Article
Reactivity and Mechanistic Investigations of 4 2 Methoxyethyl Oct 1 Yne
Electrophilic Addition Reactions at the Alkyne Moiety
The carbon-carbon triple bond of 4-(2-Methoxyethyl)oct-1-yne serves as a region of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed through the formation of a vinyl cation intermediate.
Hydrofunctionalization Pathways (e.g., Hydration, Hydrohalogenation)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom across the triple bond.
Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, or more commonly now with gold or platinum catalysts, this compound is expected to undergo hydration. Following Markovnikov's rule, the hydroxyl group will add to the more substituted carbon of the alkyne (C-2), while the hydrogen atom adds to the terminal carbon (C-1). The initial enol product would then rapidly tautomerize to the more stable ketone, yielding 4-(2-methoxyethyl)octan-2-one.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is also predicted to follow Markovnikov's rule. The initial addition would produce a vinyl halide. Should a second equivalent of HX be added, a geminal dihalide would be formed at the C-2 position. The reactivity of the hydrogen halides would follow the order HI > HBr > HCl.
| Reaction | Reagents | Predicted Major Product | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 4-(2-Methoxyethyl)octan-2-one | Markovnikov |
| Hydrobromination | HBr (1 eq.) | 2-Bromo-4-(2-methoxyethyl)oct-1-ene | Markovnikov |
| Hydrobromination | HBr (2 eq.) | 2,2-Dibromo-4-(2-methoxyethyl)octane | Markovnikov |
Halogenation Studies
The addition of halogens (X₂, where X = Cl, Br) across the triple bond of this compound would proceed through a cyclic halonium ion intermediate. The first addition results in a dihaloalkene, and the stereochemistry of this addition is typically anti, leading to the formation of the (E)-isomer. Addition of a second equivalent of the halogen would yield a tetrahaloalkane.
| Reaction | Reagents | Predicted Intermediate Product | Predicted Final Product |
| Bromination | Br₂ (1 eq.) | (E)-1,2-Dibromo-4-(2-methoxyethyl)oct-1-ene | 1,1,2,2-Tetrabromo-4-(2-methoxyethyl)octane |
| Chlorination | Cl₂ (1 eq.) | (E)-1,2-Dichloro-4-(2-methoxyethyl)oct-1-ene | 1,1,2,2-Tetrachloro-4-(2-methoxyethyl)octane |
Nucleophilic Addition Reactions Involving the Alkyne Moiety
While the electron-rich alkyne is generally not susceptible to direct nucleophilic attack, the acidity of the terminal proton (pKa ≈ 25) allows for deprotonation by a strong base (e.g., sodium amide, NaNH₂) to form a powerful nucleophile, an acetylide ion. This acetylide can then participate in various nucleophilic substitution and addition reactions. For instance, reaction with an alkyl halide would lead to a new carbon-carbon bond, forming an internal alkyne. However, for a nucleophile to add across the triple bond itself, the alkyne typically needs to be "activated" by an electron-withdrawing group, which is not present in this compound.
Cycloaddition Reactions of this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. As a terminal alkyne, this compound is a prime candidate for several important cycloaddition reactions.
[3+2] Cycloadditions (e.g., Huisgen Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone of "click chemistry". In the presence of a copper(I) catalyst, this compound would react with an organic azide (R-N₃) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The thermal, uncatalyzed version of this reaction is also possible but often requires higher temperatures and may produce a mixture of 1,4- and 1,5-regioisomers.
| Reactant | Catalyst | Predicted Product Type |
| Benzyl Azide | Cu(I) source (e.g., CuSO₄, sodium ascorbate) | 1-Benzyl-4-(1-(2-methoxyethyl)heptyl)-1H-1,2,3-triazole |
[4+2] Cycloadditions (e.g., Diels-Alder Type Reactions)
In a Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. For this compound to function effectively as a dienophile, the reaction typically requires high temperatures or the presence of electron-withdrawing groups on the alkyne to lower the energy of its LUMO. When reacting with a simple diene like 1,3-butadiene, the product would be a cyclohexadiene derivative. The reaction is concerted and stereospecific.
| Diene | Conditions | Predicted Product |
| 1,3-Butadiene | High Temperature | 1-(1-(2-Methoxyethyl)heptyl)-1,4-cyclohexadiene |
| Cyclopentadiene | High Temperature | 5-(1-(2-Methoxyethyl)heptyl)bicyclo[2.2.1]hepta-2,5-diene |
Catalytic Transformations of this compound
Catalytic transformations of alkynes are fundamental in organic synthesis, allowing for the selective conversion of the carbon-carbon triple bond into a variety of other functional groups. For a terminal alkyne like this compound, these transformations would primarily involve the reactive C≡C-H moiety.
Hydrogenation and Semi-Hydrogenation Reactions
The hydrogenation of alkynes can be controlled to produce either the corresponding alkene (semi-hydrogenation) or the fully saturated alkane. libretexts.org The outcome is highly dependent on the catalyst and reaction conditions employed.
Complete Hydrogenation: In the presence of catalysts such as platinum (Pt), palladium (Pd) on carbon, or Raney nickel, terminal alkynes undergo complete reduction to yield alkanes. youtube.com For this compound, this would result in the formation of 4-(2-Methoxyethyl)octane. This process involves the addition of two equivalents of hydrogen gas across the triple bond. youtube.com
Semi-Hydrogenation to cis-Alkenes: To achieve selective semi-hydrogenation to a cis-alkene, a "poisoned" catalyst is typically used. The most common of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.org This catalyst deactivates the more reactive sites that would lead to over-reduction to the alkane. The reaction proceeds via syn-addition of hydrogen, resulting in the formation of a cis-alkene. For this compound, this would yield (Z)-4-(2-Methoxyethyl)oct-1-ene.
Semi-Hydrogenation to trans-Alkenes: The reduction of an alkyne to a trans-alkene is typically achieved using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia (B1221849). libretexts.org This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic stability of the intermediate radical, leading to the trans product. This would convert this compound to (E)-4-(2-Methoxyethyl)oct-1-ene.
Table 1: Hypothetical Hydrogenation Products of this compound
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| This compound | H₂, PtO₂ | 4-(2-Methoxyethyl)octane |
| This compound | H₂, Lindlar's Catalyst | (Z)-4-(2-Methoxyethyl)oct-1-ene |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As a terminal alkyne, this compound would be a suitable coupling partner in several named reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. rsc.org It is one of the most direct methods for the synthesis of substituted alkynes. This compound could be coupled with various aryl or vinyl halides to generate more complex structures.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. libretexts.org While the direct involvement of an alkyne like this compound in a standard Heck reaction is less common, related transformations such as the Heck-type coupling of alkynes with alkenes can lead to the formation of conjugated enynes. youtube.com
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide or triflate. While the terminal alkyne itself is not a direct partner, it could be first converted to an alkynylboronate ester, which could then participate in a Suzuki coupling.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with a halide. acs.org The terminal alkyne this compound could be converted to an alkynylzinc reagent, which would then be amenable to coupling with various organic halides.
Table 2: Potential Cross-Coupling Reactions of this compound Derivatives
| Coupling Reaction | Alkyne Derivative | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Sonogashira | This compound | Aryl/Vinyl Halide | Pd(PPh₃)₄, CuI, Amine Base | Aryl/Vinyl-substituted Alkyne |
| Suzuki | 4-(2-Methoxyethyl)oct-1-ynylboronate | Aryl/Vinyl Halide | Pd Catalyst, Base | Aryl/Vinyl-substituted Alkyne |
Olefin Metathesis Involving Alkyne Derivatives
Enyne metathesis is a powerful reaction that involves the reorganization of bonds between an alkene and an alkyne, catalyzed by metal carbenes, typically ruthenium-based catalysts. chim.itwikipedia.org This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion. organic-chemistry.org For this compound to participate, it would need to be coupled with an olefin, either as a separate reactant in a cross-metathesis reaction or within the same molecule for a ring-closing reaction. The reaction typically leads to the formation of a 1,3-diene. nih.gov
The mechanism is believed to proceed via the formation of a metallacyclobutene intermediate. organic-chemistry.org The regioselectivity of the reaction can be influenced by the nature of the catalyst and the substituents on the alkyne and alkene.
Radical Reaction Pathways of this compound
The triple bond of alkynes can undergo radical addition reactions. For a terminal alkyne like this compound, the addition of radicals can lead to a mixture of stereoisomers.
Radical Hydrohalogenation: The anti-Markovnikov addition of HBr to a terminal alkyne can be initiated by peroxides, proceeding through a radical mechanism. libretexts.org The bromine radical adds to the terminal carbon to form a more stable vinyl radical, which then abstracts a hydrogen atom from HBr. This typically results in a mixture of (E) and (Z)-1-bromoalkenes.
Radical Thiol-yne Reaction: The addition of thiols across the triple bond can also be initiated by radicals. This reaction is known for its high efficiency and proceeds via a chain mechanism, leading to the formation of vinyl sulfides.
Radical Alkynylation: Recent developments have shown that alkyl radicals can be coupled with terminal alkynes in the presence of multi-metal catalyst systems, providing a novel method for C(sp³)–C(sp) bond formation. acs.org The reaction proceeds through a radical reaction pathway where the selectivity is controlled by the catalyst combination. acs.org
Functional Group Interconversions on the Alkyl and Methoxyethyl Chains
The alkyl and methoxyethyl chains of this compound possess functional groups that could be modified through various interconversions, assuming the alkyne moiety remains protected or is unreactive under the chosen conditions. fiveable.me
Ether Cleavage: The methoxyethyl group contains an ether linkage. This ether could potentially be cleaved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. This would convert the methoxyethyl group to a hydroxyethyl (B10761427) group, yielding 2-(1-propyl-hept-6-yn-1-yl)ethanol.
Oxidation of the Alkyl Chain: While the saturated alkyl chain is generally unreactive, specific C-H functionalization reactions catalyzed by transition metals could potentially introduce functionality. researchgate.net However, achieving selectivity on a simple alkyl chain is challenging.
Modification of the Methoxy (B1213986) Group: The methyl group of the methoxy ether is generally robust. However, under harsh conditions, demethylation could occur.
It is important to reiterate that the reactions and products described in this article are based on established chemical principles for analogous compounds, as no specific experimental data for this compound has been found in the public domain.
Derivatization and Functionalization Strategies for 4 2 Methoxyethyl Oct 1 Yne
Preparation of Functionalized Building Blocks and Precursors
No information was found on the use of 4-(2-Methoxyethyl)oct-1-yne as a precursor for the synthesis of other functionalized building blocks.
Synthesis of Bioactive or Optically Active Derivatives
There is no available literature detailing the synthesis of bioactive or optically active derivatives from this compound.
Oligomerization and Polymerization Studies Involving this compound
No studies on the oligomerization or polymerization of this compound have been identified in the public domain.
Due to the lack of specific data for "this compound," a table of mentioned chemical compounds cannot be generated as no related compounds were discussed.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of 4-(2-Methoxyethyl)oct-1-yne in solution. Both ¹H and ¹³C NMR spectra would provide a wealth of information regarding the electronic environment of each atom and the spatial relationships between them.
The ¹H NMR spectrum is expected to exhibit distinct signals for each proton environment. The terminal alkynyl proton (H-1) would appear as a triplet in the range of δ 1.7-3.1 ppm, with coupling to the diastereotopic methylene (B1212753) protons at C-3. libretexts.org The presence of a chiral center at C-4 renders the two protons of the adjacent methylene group (C-3) diastereotopic, meaning they are chemically non-equivalent and would likely appear as separate multiplets. The methine proton at the chiral center (H-4) would also present as a complex multiplet due to coupling with the neighboring protons on C-3 and the methoxyethyl side chain. The protons of the methoxyethyl group are anticipated to show characteristic shifts, with the O-CH₃ singlet appearing around δ 3.3 ppm and the -CH₂-CH₂- protons appearing as distinct multiplets. docbrown.infoacdlabs.com
In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne would resonate in characteristic regions: C-1 (≡C-H) is expected around 65–85 ppm, and C-2 (≡C-C) is anticipated in the 70–100 ppm range. openochem.org The carbon of the methoxy (B1213986) group (-OCH₃) typically appears between 46 and 69 ppm. acdlabs.comdocbrown.infonih.gov The remaining aliphatic carbons would resonate in the upfield region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, could provide insights into the through-space proximity of protons, helping to elucidate the preferred conformations of the molecule in solution, particularly around the chiral center and the flexible methoxyethyl side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on typical values for similar functional groups. Actual values may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| 1 (≡C-H) | 1.7 - 3.1 | 65 - 85 | t |
| 2 (-C≡) | - | 70 - 100 | - |
| 3 (-CH₂-) | ~2.2 - 2.5 | ~25 - 35 | m |
| 4 (-CH-) | ~1.6 - 1.9 | ~30 - 40 | m |
| 5 (-CH₂- in octyl) | ~1.2 - 1.5 | ~25 - 35 | m |
| 6 (-CH₂- in octyl) | ~1.2 - 1.5 | ~25 - 35 | m |
| 7 (-CH₂- in octyl) | ~1.2 - 1.5 | ~25 - 35 | m |
| 8 (-CH₃ in octyl) | ~0.9 | ~14 | t |
| 1' (-CH₂- in methoxyethyl) | ~1.7 - 2.0 | ~35 - 45 | m |
| 2' (-CH₂-O- in methoxyethyl) | ~3.4 - 3.6 | ~70 - 75 | t |
| -OCH₃ | ~3.3 | ~59 | s |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its elemental composition.
Under electron ionization (EI), the molecular ion ([M]⁺˙) may be observed, although it can be weak for some ethers. miamioh.eduscribd.com The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for ethers is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom. wikipedia.orgyoutube.com This could lead to the loss of an ethyl group from the methoxyethyl side chain or cleavage within the octyl chain.
Another significant fragmentation pathway for ethers is the cleavage of the C-O bond. miamioh.eduscribd.com This could result in the formation of ions corresponding to the methoxyethyl cation or the octynyl cation. Additionally, rearrangements, such as the McLafferty rearrangement, could occur if the structural arrangement allows for the transfer of a gamma-hydrogen to the oxygen atom, although this is less common for simple ethers compared to carbonyl compounds. whitman.edu The terminal alkyne moiety can also influence fragmentation, with potential cleavage of the propargylic bond (the C3-C4 bond) being a likely event.
By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together. Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) would be invaluable for monitoring the progress of the synthesis of this compound, allowing for the identification of intermediates, byproducts, and the final product in a reaction mixture.
Table 2: Plausible Mass Spectrometry Fragments for this compound This table outlines potential fragmentation pathways and the corresponding expected m/z values.
| Proposed Fragment Structure | m/z (Expected) | Plausible Origin |
|---|---|---|
| [C₁₁H₂₀O]⁺˙ (Molecular Ion) | 168 | - |
| [M - CH₃]⁺ | 153 | Loss of methyl from methoxy group |
| [M - OCH₃]⁺ | 137 | Loss of methoxy radical |
| [M - CH₂OCH₃]⁺ | 123 | Cleavage of methoxyethyl side chain |
| [M - C₄H₉]⁺ | 111 | Cleavage of butyl group from octyl chain |
| [CH₃OCH₂CH₂]⁺ | 59 | Methoxyethyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Reaction Progress Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are complementary and would be used to confirm the presence of its key structural features.
In the IR spectrum, the most diagnostic absorption for a terminal alkyne is the sharp, strong C-H stretching vibration, which typically appears in the range of 3330-3260 cm⁻¹. libretexts.orgresearchgate.net The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker absorption between 2260-2100 cm⁻¹. openochem.orgresearchgate.net The C-O-C stretching vibration of the ether linkage would be expected to produce a strong band in the region of 1150-1085 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aliphatic parts of the molecule just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. openochem.org
Raman spectroscopy offers a complementary view. While the C-H stretch of the terminal alkyne is observable, the C≡C triple bond stretch, which is often weak in the IR spectrum of non-symmetrical alkynes, typically gives a strong and sharp signal in the Raman spectrum, making it a powerful diagnostic tool. nih.govacs.orgnih.gov This is because the polarizability of the C≡C bond changes significantly during the stretching vibration, leading to a strong Raman scattering effect. The aliphatic C-H stretching and bending modes are also readily observed in the Raman spectrum.
Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving the synthesis of this compound. For instance, the disappearance of a precursor's characteristic bands and the appearance of the distinctive alkyne and ether bands would signify the formation of the desired product.
Table 3: Characteristic Vibrational Frequencies for this compound This table provides expected frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| ≡C-H | Stretch | 3330 - 3260 | 3330 - 3260 | Strong (IR), Moderate (Raman) |
| C≡C | Stretch | 2260 - 2100 | 2260 - 2100 | Weak to Medium (IR), Strong (Raman) |
| C-O-C | Asymmetric Stretch | 1150 - 1085 | 1150 - 1085 | Strong (IR), Weak (Raman) |
| sp³ C-H | Stretch | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |
| ≡C-H | Bend | 700 - 610 | 700 - 610 | Strong (IR), Weak (Raman) |
X-ray Crystallography of Crystalline Derivatives for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute configuration. nih.govresearchgate.netresearchgate.netthieme-connect.de However, this technique requires a well-ordered single crystal, which can be challenging to obtain for oils or low-melting solids like many aliphatic alkynes. researchgate.net It is likely that this compound is a liquid at room temperature, precluding direct crystallographic analysis.
To overcome this limitation, a common strategy is to prepare a crystalline derivative of the chiral molecule. researchgate.net For this compound, this could be achieved by reacting it with a heavy-atom-containing reagent that forms a stable, crystalline solid. For example, the terminal alkyne could be coupled with a heavy-atom-tagged aryl halide via a Sonogashira coupling, or the molecule could be derivatized at another position if a suitable functional handle were present.
Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis can be performed. The diffraction data allows for the construction of an electron density map, from which the molecular structure and relative stereochemistry can be determined. To establish the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically a heavy atom), the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l) are no longer equal. By carefully measuring these intensity differences, the absolute configuration of the chiral centers in the molecule can be unambiguously determined. The Flack parameter is a value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. nih.govresearchgate.net
Chiroptical Spectroscopies for Enantiomeric Excess Determination of Chiral Derivatives
Chiroptical spectroscopies are a group of techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. cas.czcas.cz These methods are exquisitely sensitive to the three-dimensional structure of molecules and are crucial for determining both the enantiomeric excess (e.e.) and the absolute configuration of chiral compounds like this compound.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized UV-visible light. encyclopedia.pubemeraldcloudlab.com While simple aliphatic alkynes have weak electronic transitions in the far UV, derivatization to introduce a suitable chromophore near the stereocenter can produce a measurable ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer and its conformation. By comparing the experimental ECD spectrum to that predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be assigned. faccts.de
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR radiation. acs.orgwikipedia.orgjascoinc.comrsc.org A significant advantage of VCD is that all molecules with chiral centers have vibrational transitions and thus a VCD spectrum, eliminating the need for a chromophore. nih.gov The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. As with ECD, the absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration. wikipedia.orgnih.gov
For determining enantiomeric excess, chiral derivatizing agents can be used in conjunction with NMR spectroscopy. nih.gov Reagents such as Mosher's acid or its derivatives can be reacted with a functionalized version of the alkyne to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration and quantification of each enantiomer. However, chiroptical methods like ECD or VCD can, in principle, determine e.e. by comparing the measured signal intensity to that of an enantiomerically pure standard.
Theoretical and Computational Investigations of 4 2 Methoxyethyl Oct 1 Yne
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. nih.gov For 4-(2-Methoxyethyl)oct-1-yne, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack, which are fundamental to predicting its reactivity.
A typical approach involves geometry optimization of the molecule's structure using a selected DFT functional, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G(d,p) to ensure a high level of accuracy. nih.govyoutube.com Once the most stable conformation is determined, a series of electronic properties and reactivity descriptors can be calculated.
Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and relates to its electron-accepting capability. ossila.com The energy difference between these two, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgvedantu.com A smaller gap generally suggests higher reactivity. wikipedia.org
Further insights are gained from global reactivity descriptors, which are derived from the HOMO and LUMO energies. These include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. scielo.org.mx
Chemical Hardness (η): It quantifies the resistance of a molecule to change its electron distribution or undergo intramolecular charge transfer. scielo.org.mxmdpi.com
Global Softness (S): As the reciprocal of hardness, it indicates the molecule's propensity to react. scielo.org.mx
Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. scielo.org.mxnumberanalytics.com
The following table presents hypothetical, yet plausible, values for these descriptors for this compound, as would be obtained from a DFT calculation.
| Descriptor | Value (eV) | Significance |
| HOMO Energy | -9.5 | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | 1.2 | Represents the energy of the lowest energy unoccupied state, related to electron affinity. |
| HOMO-LUMO Gap | 10.7 | A large gap suggests high kinetic stability and low reactivity. |
| Chemical Potential (μ) | -4.15 | Shows the tendency of electrons to escape the molecule. |
| Chemical Hardness (η) | 5.35 | A high value indicates significant resistance to electronic change. |
| Global Softness (S) | 0.187 | A low value suggests lower reactivity. |
| Electrophilicity Index (ω) | 1.61 | Measures the capacity to accept electrons. |
These theoretical data suggest that this compound is a kinetically stable molecule with a considerable energy barrier for electronic excitation. The distribution of these frontier orbitals would likely show the HOMO localized around the electron-rich carbon-carbon triple bond, indicating this as a probable site for electrophilic attack. Conversely, the LUMO would be distributed more broadly across the molecule.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction, allowing for the detailed study of reaction mechanisms. For this compound, with its terminal alkyne and ether functionalities, several reactions such as hydration, cycloaddition, or metal-catalyzed transformations could be investigated. acs.orgrsc.orgnih.gov
By employing DFT calculations, one can model the entire reaction pathway from reactants to products, crucially identifying and characterizing the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's feasibility and rate.
For instance, a hypothetical acid-catalyzed hydration of the alkyne moiety in this compound to form a ketone could be explored. The computational study would proceed by:
Optimizing the geometries of the reactant (alkyne and hydronium ion), the intermediate species (e.g., a vinylic carbocation), the transition states connecting them, and the final product (the corresponding ketone).
Performing frequency calculations to confirm that the reactants, intermediates, and products are true minima on the potential energy surface (having no imaginary frequencies), and that each transition state is a first-order saddle point (having exactly one imaginary frequency).
The table below outlines a hypothetical energy profile for such a reaction.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Alkyne + H₃O⁺) | 0.0 | The starting point of the reaction. |
| Transition State 1 (TS1) | +15.2 | Represents the energy barrier for the initial protonation of the alkyne by the hydronium ion. |
| Intermediate (Vinylic Cation) | +5.8 | A high-energy intermediate formed after the initial protonation. |
| Transition State 2 (TS2) | +8.5 | The energy barrier for the nucleophilic attack of a water molecule on the vinylic cation. |
| Product Complex (Protonated Ketone) | -12.3 | The ketone product with a protonated carbonyl group, stabilized by interaction with a water molecule. |
| Products (Ketone + H₃O⁺) | -25.7 | The final, thermodynamically favored products. |
Such a detailed computational analysis would not only predict the energetic feasibility of the reaction but also provide a three-dimensional view of the transition state structures, revealing the key bond-forming and bond-breaking events that govern the transformation.
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations offer a way to explore the dynamic nature of molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are ideal for mapping its conformational landscape.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules or in a vacuum) and solving Newton's equations of motion for all atoms over a certain period, typically nanoseconds to microseconds. This generates a trajectory that describes how the molecule's geometry changes over time.
Analysis of this trajectory allows for the identification of the most stable conformers (low-energy states) and the energy barriers between them. This is often visualized using a Ramachandran-like plot, which maps the potential energy as a function of key dihedral angles. For this compound, the crucial dihedral angles would be around the C-C bonds of the methoxyethyl side chain and the C-C bond connecting this side chain to the main octyne backbone.
A hypothetical analysis might reveal several low-energy conformers, distinguished by the relative orientation of the methoxyethyl group with respect to the alkyl chain. The table below presents a plausible set of results from a conformational search and analysis.
| Conformer ID | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 180 | 180 | 0.00 | 65.2 |
| 2 | 180 | 60 | 0.85 | 15.1 |
| 3 | 60 | 180 | 1.20 | 8.3 |
| 4 | -60 | 180 | 1.20 | 8.3 |
| 5 | 60 | 60 | 2.10 | 3.1 |
This data would indicate that the most stable conformer has the side chain in a fully extended, anti-periplanar arrangement. Other gauche conformations would be slightly higher in energy but still significantly populated at room temperature. Understanding this conformational flexibility is vital as different conformers can exhibit different reactivities and biological activities.
Predictive Modeling for Structure-Reactivity Relationships
Building upon the foundation of quantum chemical descriptors, it is possible to develop predictive models for structure-reactivity relationships. This often takes the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models aim to find a statistically significant correlation between a set of calculated molecular descriptors and an observable property, such as reaction rate or biological activity.
To build a predictive model for the reactivity of alkynes, one would need to assemble a dataset of various alkynes, including this compound, for which experimental reactivity data is available. For each alkyne in the dataset, a range of quantum chemical descriptors (electronic, steric, and thermodynamic) would be calculated.
Then, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would be used to create an equation that links the descriptors to the observed reactivity. For example, a model could be developed to predict the rate constant (log k) for a specific reaction, such as a cycloaddition.
A hypothetical QSAR model for alkyne reactivity might look like this:
log k = c₀ + c₁ * E(HOMO) + c₂ * q(Cα) + c₃ * S
where:
log k is the logarithm of the reaction rate constant.
E(HOMO) is the energy of the Highest Occupied Molecular Orbital.
q(Cα) is the calculated partial charge on the alkyne carbon atom adjacent to the triple bond.
S is the global softness of the molecule.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
The table below presents hypothetical data for a small set of alkynes that could be used to build such a model.
| Compound | log k (experimental) | E(HOMO) (eV) | q(Cα) (a.u.) | S (eV⁻¹) |
| 1-Octyne | -3.5 | -9.8 | -0.25 | 0.19 |
| 3,3-Dimethyl-1-butyne | -4.2 | -10.1 | -0.22 | 0.17 |
| This compound | -3.8 | -9.5 | -0.26 | 0.187 |
| Phenylacetylene | -2.1 | -8.9 | -0.19 | 0.22 |
By fitting the model to a larger training set of compounds, a robust predictive tool can be developed. This model could then be used to estimate the reactivity of new, untested alkynes, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties. This predictive capability is one of the hallmarks of modern computational chemistry.
Potential Applications in Advanced Materials and Catalysis Research
Role as a Monomer or Cross-linker in Specialty Polymer Synthesis
The presence of a terminal alkyne group in 4-(2-Methoxyethyl)oct-1-yne makes it a prime candidate for participation in various polymerization reactions. Terminal alkynes are known to undergo polymerization through several mechanisms, suggesting a role for this compound as a monomer in the creation of specialty polymers.
One of the most promising avenues is through alkyne-based click polymerizations . These reactions are known for their high efficiency and selectivity. chemrxiv.org For instance, the terminal alkyne of this compound could readily participate in thiol-yne click polymerization, reacting with dithiol compounds to form highly cross-linked polymer networks. chemrxiv.org This approach is particularly valuable for creating materials with a high refractive index and good thermal stability.
Furthermore, this compound could serve as a monomer in transition-metal catalyzed polymerizations. Catalysts based on rhodium, palladium, or other transition metals can initiate the polymerization of terminal alkynes to yield polyacetylenes. The resulting polymers would feature a polyene backbone with pendant 4-(2-methoxyethyl)heptyl groups, the properties of which could be tuned by the specific catalyst and reaction conditions employed.
While the single terminal alkyne suggests its primary role as a monomer leading to linear polymers or as a reactive side group, it could be adapted for use as a cross-linker. This would, however, necessitate the introduction of another reactive functional group into the molecule.
Table 1: Potential Polymerization Reactions of this compound
| Polymerization Type | Co-reactant | Potential Polymer Architecture | Key Features of Resulting Polymer |
|---|---|---|---|
| Thiol-yne Click Polymerization | Dithiols | Cross-linked network | High sulfur content, tunable mechanical properties |
| Transition-Metal Catalyzed Polymerization | Itself (self-polymerization) | Linear polyacetylene with side chains | Conjugated backbone, potential for conductivity |
| Azide-Alkyne Cycloaddition Polymerization | Diazides | Linear polymer with triazole linkages | High thermal stability, good adhesion properties |
Utilization as a Ligand Precursor in Coordination Chemistry
The terminal alkyne and the ether oxygen in the methoxyethyl group of this compound present opportunities for its use as a ligand in coordination chemistry. The π-system of the carbon-carbon triple bond can coordinate to transition metals, while the oxygen atom can act as a Lewis base, donating a lone pair of electrons to a metal center.
This dual functionality could allow this compound to act as a bidentate ligand , forming a chelate ring with a metal ion. The stability of such a complex would depend on the size of the chelate ring and the nature of the metal. The formation of such complexes can have a profound impact on the catalytic activity of the metal center, potentially leading to novel catalysts for a variety of organic transformations.
For example, coordination of this ligand to a palladium catalyst could influence its efficacy in cross-coupling reactions. Similarly, rhodium or ruthenium complexes bearing this ligand could exhibit unique activities in hydrogenation or metathesis reactions. The methoxyethyl side chain, in particular, could enhance the solubility of the resulting metal complexes in specific solvents, facilitating their application in homogeneous catalysis.
Integration into Supramolecular Assemblies
The amphiphilic nature of this compound, with its hydrophobic octyne tail and more hydrophilic methoxyethyl head, suggests its potential for self-assembly into organized supramolecular structures. In aqueous or polar environments, these molecules could aggregate to form micelles or vesicles, with the hydrophobic tails sequestered from the solvent and the methoxyethyl groups exposed at the interface.
The terminal alkyne group provides a reactive handle for the post-functionalization of these assemblies. For instance, after the formation of micelles, the alkyne groups on the surface could be used to "click" other molecules, such as fluorescent dyes for imaging applications or targeting moieties for drug delivery systems, onto the surface of the assembly. This covalent modification would enhance the stability and functionality of the supramolecular structure.
Table 2: Plausible Supramolecular Assembly Properties of this compound
| Property | Predicted Value/Behavior | Rationale |
|---|---|---|
| Critical Micelle Concentration (CMC) | Low to moderate | Balance of hydrophobic and hydrophilic moieties |
| Aggregation Number | Dependent on solvent and temperature | Influenced by the packing of the alkyl chains |
| Post-assembly Modification | High efficiency via click chemistry | Accessible terminal alkyne groups on the surface |
Precursor in the Synthesis of Fine Chemicals
The terminal alkyne is a highly versatile functional group in organic synthesis, making this compound a valuable precursor for the synthesis of a variety of fine chemicals. A wide range of chemical transformations can be performed on the alkyne moiety, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Some key synthetic transformations include:
Hydration: The acid-catalyzed or mercury-catalyzed hydration of the terminal alkyne would yield the corresponding methyl ketone, 4-(2-methoxyethyl)octan-2-one.
Hydroboration-Oxidation: Reaction with a borane (B79455) reagent followed by oxidative workup would lead to the formation of the corresponding aldehyde, 4-(2-methoxyethyl)octanal.
Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides would allow for the direct attachment of aromatic or vinylic substituents to the alkyne, creating more complex conjugated systems.
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine would result in the formation of a propargylamine, a valuable building block in medicinal chemistry.
The methoxyethyl group is generally stable under these conditions, allowing for selective transformations at the alkyne terminus. This synthetic versatility makes this compound a potentially useful intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. A related compound, 4-(2-methoxyethyl)phenol, is a known intermediate in the production of the beta-blocker Metoprolol. google.com
Future Research Directions and Emerging Paradigms for 4 2 Methoxyethyl Oct 1 Yne Research
Exploration of Novel Catalytic and Biocatalytic Transformations
The reactivity of the terminal alkyne in 4-(2-Methoxyethyl)oct-1-yne offers a rich playground for novel catalytic transformations. nih.govsigmaaldrich.com Future research will likely focus on developing new catalytic systems that can selectively functionalize the triple bond, leading to a diverse array of valuable derivatives.
Catalytic Transformations:
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to this compound could yield a plethora of new molecules. acs.orgnih.gov Gold- and platinum-catalyzed reactions, known for their π-acidity, could facilitate complex hydrofunctionalization reactions, such as hydroamination or hydroalkoxylation, to introduce new functional groups with high regioselectivity. uni-heidelberg.demdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are a well-established method for forming carbon-carbon bonds and could be used to append various aryl or vinyl groups to the alkyne terminus. nih.gov Furthermore, ruthenium-based catalysts could enable unique transformations like alkyne metathesis or catalytic semi-hydrogenation to stereoselectively form either the (E)- or (Z)-alkene. wisc.eduacs.org
A key area of exploration will be the development of catalysts that can tolerate the methoxyethyl side chain, or even utilize it as a directing group to control regioselectivity in reactions such as hydroformylation or hydrocarbonylation.
Biocatalytic Transformations:
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases, esterases, and oxidoreductases could be employed for transformations involving the ether or potential future functional groups introduced to the molecule. For instance, lipases could be used for the kinetic resolution of chiral derivatives of this compound. nih.gov Moreover, the discovery and engineering of "acetylenases" and other enzymes involved in the biosynthesis of natural products containing alkyne moieties could pave the way for the biocatalytic production of this compound or its derivatives. nih.gov This approach would align with the growing demand for sustainable and environmentally benign chemical processes.
A hypothetical research direction could involve the use of a novel metalloenzyme to catalyze the hydration of the terminal alkyne to form a methyl ketone, a transformation that typically requires mercury or gold catalysts. organic-chemistry.org
Table 1: Hypothetical Catalytic Transformations of this compound
| Catalyst System | Reagents | Product Type | Potential Application |
| [Au(IPr)Cl]/AgOTf | H₂O | Methyl Ketone | Intermediate for pharmaceuticals |
| Pd(PPh₃)₄/CuI | Aryl Halide, Base | Aryl-substituted Alkyne | Organic electronics |
| Grubbs-Hoveyda II | Self-metathesis | Dimerized Enyne | Polymer precursor |
| Lipase B from Candida antarctica | Acyl Donor | Enantiomerically enriched alcohol (from a derivative) | Chiral building block |
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The carbon atom at the 4-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of asymmetric methodologies to selectively synthesize one enantiomer is a crucial area of future research, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.
Future work will likely focus on the development of chiral catalysts for the enantioselective synthesis of this compound. researchgate.net This could involve the use of chiral ligands in conjunction with transition metals to control the stereochemical outcome of key bond-forming reactions. researchgate.netrsc.org For example, a chiral zinc-based catalyst could be employed for the asymmetric addition of a propargyl group to a suitable precursor aldehyde.
Another promising approach is organocatalysis, which utilizes small, chiral organic molecules to catalyze enantioselective reactions. researchgate.net Chiral amines or phosphoric acids could be designed to activate the substrates in a way that leads to the preferential formation of one enantiomer of a precursor to this compound.
Furthermore, biocatalytic methods, as mentioned earlier, hold great promise for asymmetric synthesis. nih.govyoutube.com The use of enzymes could provide access to highly enantiomerically enriched derivatives of this compound under mild and sustainable conditions.
Table 2: Potential Asymmetric Synthesis Strategies for this compound Derivatives
| Method | Catalyst/Reagent | Target | Expected Enantiomeric Excess (ee) |
| Asymmetric Alkynylation | Zn(OTf)₂ with chiral ligand | Chiral propargyl alcohol precursor | >90% |
| Organocatalytic Michael Addition | Chiral amine | Chiral aldehyde precursor | >95% |
| Biocatalytic Reduction | Engineered Ketoreductase | Enantiomerically pure alcohol precursor | >99% |
Integration into Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. core.ac.ukmdpi.comyoutube.com The integration of the synthesis and functionalization of this compound into such systems is a promising avenue for future research.
The synthesis of this compound itself could be adapted for a continuous flow process. nih.gov For example, the deprotonation of a terminal alkyne followed by alkylation could be performed in a microreactor, allowing for precise control over reaction times and temperatures, potentially leading to higher yields and purity. libretexts.org
Furthermore, the high-throughput nature of microreactor systems would be ideal for the rapid screening of catalysts and reaction conditions for the novel transformations discussed in section 8.1. nih.gov This would accelerate the discovery of new reactions and the optimization of existing ones. The ability to safely handle hazardous reagents and intermediates in a closed-loop flow system would also be beneficial for exploring more energetic or unstable derivatives of this compound.
Sustainable and Bio-Inspired Synthetic Approaches
The principles of green chemistry are increasingly guiding synthetic design. Future research on this compound will undoubtedly focus on developing more sustainable and bio-inspired synthetic routes.
Sustainable Approaches:
This includes the use of renewable starting materials, the development of solvent-free or aqueous reaction conditions, and the design of recyclable catalysts. rsc.orgosti.gov For instance, research could focus on synthesizing the methoxyethyl side chain from bio-derived ethylene (B1197577) glycol. The use of electrochemical methods for alkyne functionalization is another emerging green technology that avoids the need for stoichiometric chemical oxidants or reductants. rsc.org
Bio-Inspired Approaches:
Nature provides a wealth of inspiration for the synthesis of complex molecules. nih.gov As our understanding of biosynthetic pathways for alkyne-containing natural products grows, it may become possible to design synthetic routes to this compound that mimic these enzymatic processes. nih.gov This could involve the use of biomimetic catalysts that operate under mild, aqueous conditions. A long-term goal could be the complete biosynthesis of the molecule in a genetically engineered microorganism, offering a truly sustainable production method.
Design and Synthesis of Advanced Materials Incorporating the Compound
The terminal alkyne of this compound is a versatile functional handle for the synthesis of advanced materials. sigmaaldrich.com The "click" chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal reaction that can be used to attach the molecule to polymers, surfaces, or biomolecules. sigmaaldrich.com
Polymer Chemistry:
This compound could serve as a monomer in polymerization reactions. For example, transition-metal catalyzed polymerization of the terminal alkyne could lead to the formation of novel polyacetylenes with interesting electronic and optical properties. researchgate.netacs.org Alternatively, the molecule could be "clicked" onto a polymer backbone to modify its properties, such as solubility or thermal stability. The methoxyethyl group could impart desirable characteristics, such as increased polarity or the ability to coordinate with metal ions.
Surface Modification:
The alkyne group can be used to covalently attach this compound to surfaces, such as silicon wafers or gold nanoparticles. nih.gov This could be used to create functionalized surfaces with tailored properties, for example, for applications in sensing, electronics, or as biocompatible coatings. The methoxyethyl chain might influence the self-assembly of these molecules on the surface.
Table 3: Potential Applications in Advanced Materials
| Material Type | Synthetic Strategy | Potential Property/Application |
| Functional Polymer | CuAAC "click" reaction onto a polymer backbone | Modified solubility, metal-ion chelation |
| Conjugated Polymer | Rh-catalyzed polymerization | Organic semiconductor |
| Self-Assembled Monolayer | Attachment to a gold surface via a thiol-yne reaction | Biosensor, anti-fouling coating |
Q & A
Q. What are the recommended synthesis pathways for 4-(2-Methoxyethyl)oct-1-yne, and how can impurities be minimized during preparation?
A common approach involves alkyne functionalization via Sonogashira coupling or nucleophilic substitution reactions. For example, epoxy intermediates like 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane (CAS 56718-70-8) can serve as precursors, requiring careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid side products such as chlorinated byproducts (e.g., CAS 56718-76-4) . Purification via column chromatography or preparative HPLC is critical, with GC-MS or NMR monitoring to validate purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR resolve methoxyethyl and alkyne protons (e.g., alkyne C≡C stretch at ~2100 cm in IR).
- X-ray crystallography : For structural confirmation, torsion angles (e.g., C–O–C bond angles ≈ 117.82°) from related methoxyethyl compounds provide reference data .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO requires exact mass 168.1514).
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Segregate waste containing reactive alkynes or methoxyethyl groups for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking and 3D-QSAR studies are effective. For example, [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (a structural analog) showed inhibitory activity against fungal histone deacetylases (HDACs) via in silico screening. Docking scores (e.g., binding energy ≤ -8.5 kcal/mol) and ADMET profiling can prioritize derivatives for synthesis .
Q. What strategies optimize the compound’s stability in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and controlled release.
- Microencapsulation : Use biodegradable polymers (e.g., PLGA) to protect the alkyne moiety from oxidative degradation.
- pH-sensitive formulations : Adjust buffer systems (e.g., phosphate buffer at pH 7.4) to maintain structural integrity during in vitro testing .
Q. How does steric hindrance from the methoxyethyl group influence reactivity in cross-coupling reactions?
The methoxyethyl substituent introduces steric bulk, slowing oxidative addition in palladium-catalyzed reactions. Computational modeling (DFT calculations) reveals increased activation energy (~5–10 kcal/mol) compared to unsubstituted analogs. Mitigation strategies include using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
Q. What mechanistic insights explain its potential enzyme inhibition?
The methoxyethyl group may act as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., aspartate in HDACs). For instance, [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieved 50% appressorium inhibition at 1 µM, comparable to trichostatin A. Competitive inhibition kinetics (K ≤ 1.5 µM) suggest direct active-site binding .
Data Contradictions and Validation
- Synthetic yields : Reported yields for methoxyethyl derivatives vary (40–75%) depending on solvent polarity. Replicate reactions in DMF vs. THF to identify optimal conditions.
- Biological activity : Inconsistent IC values across studies may arise from assay variability (e.g., cell-line specificity). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
